6-Chloro-2-[(4-methoxyphenyl)sulfanylmethyl]-3-(2-methylphenyl)quinazolin-4-one
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Overview
Description
6-Chloro-2-[(4-methoxyphenyl)sulfanylmethyl]-3-(2-methylphenyl)quinazolin-4-one is a complex organic compound with a quinazolinone core structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-[(4-methoxyphenyl)sulfanylmethyl]-3-(2-methylphenyl)quinazolin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Chlorine Atom: Chlorination of the quinazolinone core is achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Sulfanylmethyl Group: The sulfanylmethyl group is introduced via a nucleophilic substitution reaction using a suitable thiol and a halomethyl derivative.
Methoxylation: The methoxy group is introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylmethyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinazolinone core or the aromatic rings, potentially leading to dihydroquinazolinone derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols), and bases (e.g., sodium hydroxide) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydroquinazolinones, and various substituted derivatives depending on the specific reagents and conditions used.
Scientific Research Applications
6-Chloro-2-[(4-methoxyphenyl)sulfanylmethyl]-3-(2-methylphenyl)quinazolin-4-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is used in biological assays to investigate its potential as an enzyme inhibitor or receptor ligand.
Medicine: It is explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Chloro-2-[(4-methoxyphenyl)sulfanylmethyl]-3-(2-methylphenyl)quinazolin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to inhibition or modulation of their activity, which in turn affects cellular processes and physiological outcomes.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-2-[(4-methoxyphenyl)sulfanylmethyl]-3-phenylquinazolin-4-one
- 6-Chloro-2-[(4-methoxyphenyl)sulfanylmethyl]-3-(4-methylphenyl)quinazolin-4-one
- 6-Chloro-2-[(4-methoxyphenyl)sulfanylmethyl]-3-(3-methylphenyl)quinazolin-4-one
Uniqueness
The uniqueness of 6-Chloro-2-[(4-methoxyphenyl)sulfanylmethyl]-3-(2-methylphenyl)quinazolin-4-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methoxyphenyl and 2-methylphenyl groups, along with the sulfanylmethyl linkage, contributes to its unique reactivity and potential therapeutic applications.
Properties
IUPAC Name |
6-chloro-2-[(4-methoxyphenyl)sulfanylmethyl]-3-(2-methylphenyl)quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O2S/c1-15-5-3-4-6-21(15)26-22(14-29-18-10-8-17(28-2)9-11-18)25-20-12-7-16(24)13-19(20)23(26)27/h3-13H,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZLGMCPBBJYFGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NC3=C(C2=O)C=C(C=C3)Cl)CSC4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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